molecular formula C18H20BrN B1279653 9-(6-bromohexyl)-9H-carbazole CAS No. 94847-10-6

9-(6-bromohexyl)-9H-carbazole

Cat. No. B1279653
CAS RN: 94847-10-6
M. Wt: 330.3 g/mol
InChI Key: HFNNZEMVTJAKRC-UHFFFAOYSA-N
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Description

9-(6-Bromohexyl)-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazole and its derivatives are of significant interest due to their utility in material science, medicinal chemistry, and supramolecular chemistry. They serve as versatile and fine-tunable organic building blocks for various applications .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. For instance, a catalytic and high-yielding procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid . Additionally, 6-hydroxy-1H-carbazole-1,4(9H)-diones have been synthesized and shown to possess antifungal activity, indicating the potential for carbazole derivatives in pharmaceutical applications . The synthesis of 9-phenylcarbazoles has also been reported, with their electrochemical and spectral properties being characterized .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be extensively studied using spectroscopic methods. For example, 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester has been investigated using FT-IR, Raman, UV-vis, 1H, and 13C NMR spectra. Theoretical calculations, including density functional theory (DFT), have been employed to compare with experimental spectra, providing insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) analyses .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, the postmodification of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been used to achieve bromination and further functionalization of the carbazole units, leading to the synthesis of new polymers with altered electronic and photoluminescence properties . Additionally, the introduction of electron-withdrawing groups to 3,6-diphenyl-9-hexyl-9H-carbazole derivatives has been shown to significantly affect their photophysical properties, demonstrating the impact of chemical modifications on the properties of carbazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of electron-withdrawing groups to carbazole derivatives can lead to considerable shifts in absorption and emission maxima, as observed in the photophysical studies of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives . The electronic conjugation and photoluminescence properties of these derivatives can be tailored through chemical modifications, as demonstrated by the synthesis of polymers with varying electronic properties .

Scientific Research Applications

Biotransformation and Metabolic Applications

9H-Carbazole and its derivatives, including 9-(6-bromohexyl)-9H-carbazole, have been studied for their potential in various pharmacological applications. Research has shown that certain bacteria can transform 9H-carbazole into different metabolites, which might have pharmaceutical significance. For instance, biphenyl-utilizing bacteria have been investigated for their ability to produce hydroxylated 9H-carbazole metabolites, a process that could be relevant for producing specific derivatives of 9H-carbazole for pharmacological use (Waldau et al., 2009).

Synthesis and Electronic Spectroscopy

The preparation and characterization of bromocarbazoles, including methods for direct bromination of N- and C-substituted carbazoles, have been extensively studied. These studies provide essential insights into the properties of bromocarbazole derivatives, which are significant for their potential applications in materials science and electronics. The electronic spectroscopy of these derivatives has been investigated to understand their UV-absorption, fluorescence, and phosphorescence emission spectra (Ponce et al., 2006).

Medicinal Chemistry and Natural Products

Carbazole scaffolds, like 9H-carbazole, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds, obtained either naturally or synthetically, show significant potential in developing treatments for various diseases, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships and mechanisms of action of these compounds are key areas of research, providing a pathway for developing new clinical agents (Tsutsumi et al., 2016).

Antimicrobial Activities

9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives show potential as antimicrobial agents, which could be beneficial in addressing various microbial infections (Salih et al., 2016).

Materials Science and Polymer Chemistry

Carbazole derivatives, including those related to 9-(6-bromohexyl)-9H-carbazole, have applications in materials science, particularly in developing new polymers with specific properties. The postmodification of carbazole polymers can lead to new main-chain-functionalized carbazole polymers with unique electronic and photoluminescence properties, useful in various applications ranging from electronics to photonics (Iraqi et al., 2006).

Safety And Hazards

9-(6-bromohexyl)-9H-carbazole is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

9-(6-bromohexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNZEMVTJAKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471526
Record name 9-(6-bromohexyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(6-bromohexyl)-9H-carbazole

CAS RN

94847-10-6
Record name 9-(6-bromohexyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(6-Bromohexyl)-9H-carbazole
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Synthesis routes and methods

Procedure details

To a two-necked flask containing carbazole (4.0 g, 23.9 mmol), 1,6-dibromohexane (29.2 g, 120 mmol) in 100 mL of anhydrous THF was added 0.86 g (35.8 mmol) of sodium hydride. This mixture was refluxed under nitrogen for 2 days. The reaction mixture was cooled down to room temperature and extracted with ethyl acetate. The non-reacted 1,6-dibromohexane and carbazole were removed by vacuum distillation (100° C./16 mmHg) and column chromatography (ethyl acetate/hexane=1:30), respectively. Pure N-(6-bromohexyl)carbazole was obtained in a white crystal (4 g, 51%). The 100 mL flask containing 30 mL of dry DMF was cooled down to 0° C. Phosphorous oxychloride (4.4 g, 28.7 mmol) was added dropwise maintaining the temperature below 5° C. The reaction mixture was stirred for 30 min. 1.9 g (5.75 mmol) of N-(6-bromohexyl)carbazole in 20 mL of dry DMF was added to the above solution and the temperature was slowly increased to 90° C. After the solution was heated for 2 days, it was cooled down to room temperature and poured into cold water. The pH of the solution was adjusted to around 7 with aqueous NaOH solution. The product was extracted with methylene chloride, dried over magnesium sulfate, and purified by silica gel column chromatography (ethyl acetate/hexane=1:5). A light brown crystal was obtained. (1.3 g, 72%). 1H-NMR (200 MHz, CDCl3): δ 10.1 (s, 1H, —CHO), 8.62 (m, 1H), 8.17 (m, 1H), 8.02 (m, 1H), 7.59-7.27 (m, 4H), 4.36 (t, 2H, ═NCH2—, J=7.1 Hz), 3.50 (t, 2H, —CH2Cl, J=6.4 Hz), 1.93 (m, 2H), 1.74 (m, 2H), 1.45 (m, 4H). 13C-NMR (100 MHz, CDCl3): δ 191.9, 144.2, 141.3, 128.7, 127.3, 126.9, 124.2, 123.2, 123.1, 120.9, 120.5, 109.5, 109.0, 45.0, 43.4, 32.5, 29.0, 26.7, 26.6. HRMS (EI): m/z=313.1227 (M+), Δ=2.1 ppm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(6-bromohexyl)-9H-carbazole
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Reactant of Route 6
9-(6-bromohexyl)-9H-carbazole

Citations

For This Compound
70
Citations
JS Park, M Song, SH Jin, JW Lee… - Macromolecular …, 2009 - Wiley Online Library
A new series of two poly(carbazole)‐based copolymers (poly(9‐hexyl‐carbazole‐co‐9‐(6‐(3‐(4‐phenylquinolin‐2‐yl)carbazol‐9‐yl)hexyl)carbazole) (PCVz) and poly(9,9‐…
Number of citations: 12 onlinelibrary.wiley.com
J Kim, Y Jin, J Kim, J Jung, SH Kim… - Journal of Polymer …, 2009 - Wiley Online Library
The syntheses and characterization of poly((2,6‐(4,4‐bis(4‐((2‐ethylhexyl)oxy)phenyl)‐4H‐cyclopenta[def]phenanthrene))‐co‐(2,6‐(4,4‐bis(4‐(((9‐carbazolyl)hexyl)oxy)phenyl))‐4H‐…
Number of citations: 6 onlinelibrary.wiley.com
YE Jin, SH Kim, HJ Lee, SH Song, YN Kim… - Bulletin of the Korean …, 2007 - koreascience.kr
New poly (cyclopenta [def] phenanthrene)(PCPP)-based conjugated copolymers, containing carbazole units as pendants, were prepared as the electroluminescent (EL) layer in light-…
Number of citations: 4 koreascience.kr
S Song, C Kim, SH Park, I Kim, K Lee, Y Jin, H Suh - Polymer journal, 2012 - nature.com
Poly (2, 6-(4, 4-bis (2-ethylhexyl)-4H-cyclopenta [def] phenanthrene)) is a blue light emitting conjugated polymer that is stable even after annealing at 150 C or operation of the …
Number of citations: 5 www.nature.com
Y Jin, M Lee, SH Kim, S Song, Y Goo… - Journal of Polymer …, 2008 - Wiley Online Library
New electroluminescent polyfluorenevinylenes (PFV) copolymers with carbazole group, CzPFVs, have been synthesized by the GILCH polymerization. The carbazole groups were …
Number of citations: 10 onlinelibrary.wiley.com
Y Jin, S Song, JY Kim, H Kim, K Lee, H Suh - Thin Solid Films, 2008 - Elsevier
Polyfluorene-based conjugated polymer, containing oxadiazole and carbazole units as pendants, was prepared as the emitting layer in light-emitting diodes (LEDs) to show that it has …
Number of citations: 13 www.sciencedirect.com
H Xu, P Sun, K Wang, X Zhang, J Ren, T Yang… - Dyes and …, 2016 - Elsevier
We have designed and successfully synthesized a series of solution-processed iridium(III) complexes of (Czphtz) 2 Ir(NˆN) bearing main ligand of 9-(6-(4-phenyl-1H-1,2,3 -triazol-1-yl)…
Number of citations: 11 www.sciencedirect.com
T Fei, G Cheng, D Hu, W Dong, P Lu… - Journal of Polymer …, 2010 - Wiley Online Library
We designed a 3,6‐dibromo‐9‐hexyl‐9H‐carbazole derivative with the blue emissive iridium complex bis[2‐(4,6‐difluorophenyl)pyridyl‐N,C 2′ ](picolinato)iridium(III) (FIrpic) linked at …
Number of citations: 37 onlinelibrary.wiley.com
Y Jin, JY Kim, SH Park, J Kim, S Lee, K Lee, H Suh - Polymer, 2005 - Elsevier
New polyfluorenes (PF)-based conjugated copolymers, containing oxadiazole and carbazole units as pendants, were prepared as the electroluminescent (EL) layer in light-emitting …
Number of citations: 60 www.sciencedirect.com
S Song, Y Jin, SH Kim, JY Shim, S Son… - Journal of Polymer …, 2009 - Wiley Online Library
The present investigation deals with the synthesis, characterization, and EL properties of new polyfluorenevinylenes, CzCNPFVs, with cyano‐substituted vinylene unit and carbazole …
Number of citations: 25 onlinelibrary.wiley.com

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